1-(1-phenylethyl)-1H-pyrazol-3-amine
Overview
Description
1-(1-Phenylethyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a phenylethyl group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as etomidate, primarily target γ-aminobutyric acid type a receptors in the central nervous system .
Mode of Action
Similar compounds like etomidate have been found to bind at a distinct binding site associated with a cl- ionopore at the gaba a receptor, increasing the duration of time for which the cl- ionopore is open .
Biochemical Pathways
It’s worth noting that similar compounds, such as etomidate, are known to affect the gabaergic system .
Pharmacokinetics
Similar compounds, such as etomidate, are known to have a rapid onset and short duration of action due to extensive redistribution and rapid metabolism .
Result of Action
Similar compounds like etomidate are known to induce unconsciousness within one circulation time .
Action Environment
It’s worth noting that environmental factors such as uv radiation and pollution can influence the action of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with 3-chloropyrazole under basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 3-chloropyrazole by chlorination of pyrazole.
Step 2: Nucleophilic substitution reaction between 1-phenylethylamine and 3-chloropyrazole in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized phenylethyl groups.
Reduction: Reduced forms of the original compound.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
1-(1-Phenylethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-Phenylethylamine: A primary amine with a similar phenylethyl group but lacking the pyrazole ring.
1-Phenylethanol: An alcohol with a phenylethyl group, differing in functional group and reactivity.
3-Aminopyrazole: A pyrazole derivative with an amino group at the 3-position, lacking the phenylethyl substitution.
Uniqueness: 1-(1-phenylethyl)-1H-pyrazol-3-amine is unique due to the combination of the pyrazole ring and the phenylethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(1-phenylethyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-7-11(12)13-14/h2-9H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDNOUIMSQWSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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